5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide
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Overview
Description
5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.
Scientific Research Applications
5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a glycogen phosphorylase inhibitor, which may have implications in the treatment of diabetes and other metabolic disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of 5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a glycogen phosphorylase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of glycogen into glucose . This inhibition can lead to reduced glucose levels in the bloodstream, making it a potential therapeutic agent for diabetes management.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-chloro-N-[2-(methanesulfinylmethyl)phenyl]pyrazine-2-carboxamide include other pyrazine derivatives and glycogen phosphorylase inhibitors. Examples include:
5-chloro-N-phenyl-1H-indole-2-carboxamide: Another glycogen phosphorylase inhibitor with similar biological activities.
Pyrrolopyrazine derivatives: These compounds exhibit various biological activities, including antimicrobial, anti-inflammatory, and kinase inhibitory effects.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and potential therapeutic applications. Its methanesulfinylmethyl group and pyrazine ring contribute to its unique interactions with molecular targets, distinguishing it from other similar compounds.
Properties
IUPAC Name |
5-chloro-N-[2-(methylsulfinylmethyl)phenyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O2S/c1-20(19)8-9-4-2-3-5-10(9)17-13(18)11-6-16-12(14)7-15-11/h2-7H,8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULAWNIXWMTULJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)CC1=CC=CC=C1NC(=O)C2=CN=C(C=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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